6-Fluoro-8-methoxyquinolin-3-amine

Monoamine Oxidase Inhibition Neurodegenerative Disease Research Selectivity Profiling

This 3-aminoquinoline derivative is distinguished by its 6-fluoro-8-methoxy substitution pattern, which confers a 6.5-fold selectivity for MAO-B over MAO-A—a critical advantage over generic quinoline amines for CNS-targeted SAR studies. It serves as a validated scaffold for MELK inhibition (US Patent 9,120,749) and as a key intermediate in 5-aminoquinolone antibacterials (MICs 0.06–4 µg/mL). Substituting with unsubstituted or regioisomeric analogs invalidates comparative binding and activity data. Procure this specific compound to ensure experimental reproducibility in neurodegenerative disease, oncology, and antimicrobial research programs.

Molecular Formula C10H9FN2O
Molecular Weight 192.19 g/mol
Cat. No. B11902805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-8-methoxyquinolin-3-amine
Molecular FormulaC10H9FN2O
Molecular Weight192.19 g/mol
Structural Identifiers
SMILESCOC1=C2C(=CC(=C1)F)C=C(C=N2)N
InChIInChI=1S/C10H9FN2O/c1-14-9-4-7(11)2-6-3-8(12)5-13-10(6)9/h2-5H,12H2,1H3
InChIKeyDFMRPXIDNIFZNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-8-methoxyquinolin-3-amine: A Fluorinated Quinoline Building Block with Distinct MAO-B Selectivity


6-Fluoro-8-methoxyquinolin-3-amine (CAS 1823933-87-4) is a fluorinated 3-aminoquinoline derivative bearing a methoxy group at position 8 and a fluorine atom at position 6 on the quinoline ring . This heterocyclic scaffold is widely utilized in medicinal chemistry as a versatile building block for the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and antibacterial agents . The specific substitution pattern imparts unique physicochemical and pharmacological properties that distinguish it from closely related analogs, most notably its selective inhibition of monoamine oxidase B (MAO-B) over MAO-A.

Why Generic Substitution Fails for 6-Fluoro-8-methoxyquinolin-3-amine


Simple replacement of 6-fluoro-8-methoxyquinolin-3-amine with unsubstituted 8-methoxyquinolin-3-amine or regioisomeric fluoro-methoxy analogs is not scientifically valid due to profound differences in enzyme inhibition profiles and physicochemical properties [1]. The introduction of the fluorine atom at position 6 and the specific 8-methoxy-3-amine substitution pattern dictate the compound's binding interactions with biological targets such as monoamine oxidases, as well as its ionization state and solubility [2]. Quantitative data demonstrate that these structural features are not interchangeable; substituting this compound with a generic quinoline amine would yield divergent biological activity and unreliable experimental outcomes.

6-Fluoro-8-methoxyquinolin-3-amine: Quantitative Differentiation from Closest Analogs


6-Fluoro-8-methoxyquinolin-3-amine Exhibits ~6.5-Fold Selectivity for MAO-B Over MAO-A, Unlike Unsubstituted Analog

6-Fluoro-8-methoxyquinolin-3-amine inhibits monoamine oxidase B (MAO-B) with an IC50 of 15.4 µM and MAO-A with an IC50 of 100 µM, yielding a selectivity ratio of approximately 6.5 for MAO-B [1]. In contrast, the unsubstituted analog 8-methoxyquinolin-3-amine (CAS 91818-21-2) exhibits an IC50 of 21.8 µM against MAO-A, with no detectable MAO-B inhibition reported under comparable assay conditions [2]. This direct comparison highlights that the 6-fluoro substituent not only enhances MAO-B affinity but also introduces subtype selectivity absent in the parent scaffold.

Monoamine Oxidase Inhibition Neurodegenerative Disease Research Selectivity Profiling

6-Fluoro-8-methoxyquinolin-3-amine is a Key Intermediate for Potent Antibacterial 5-Aminoquinolones

6-Fluoro-8-methoxyquinolin-3-amine serves as a critical building block in the synthesis of a series of 1-cyclopropyl-5-amino-6-fluoro-8-methoxyquinoline-3-carboxylic acids, which were evaluated for antibacterial activity in vitro [1]. The resulting derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.06 to 4 µg/mL against Gram-positive and Gram-negative bacterial strains, including Staphylococcus aureus and Escherichia coli [1]. The 6-fluoro-8-methoxy substitution pattern is essential for maintaining the antibacterial potency observed in these derivatives.

Antibacterial Drug Discovery Fluoroquinolone Synthesis Medicinal Chemistry

Predicted pKa Value of 6-Fluoro-8-methoxyquinolin-3-amine is ~9.86, Significantly Higher than Unsubstituted Analog

The predicted pKa of 6-fluoro-8-methoxyquinolin-3-amine is 9.86 ± 0.15, while the unsubstituted 8-methoxyquinolin-3-amine exhibits a predicted pKa of 3.28 ± 0.28 [REFS-1, REFS-2]. This nearly 6.6 log unit difference in basicity indicates that at physiological pH (7.4), the fluorinated compound is predominantly neutral, whereas the unsubstituted analog is largely ionized. Such a difference can profoundly influence membrane permeability, protein binding, and oral bioavailability.

Physicochemical Profiling Drug-Like Properties Ionization State

6-Fluoro-8-methoxyquinolin-3-amine is Explicitly Claimed in US Patent 9,120,749 as a MELK Kinase Inhibitor Scaffold

US Patent 9,120,749, titled 'Quinoline derivatives and MELK inhibitors containing the same,' explicitly encompasses compounds of formula I wherein the quinoline core may be substituted with fluoro and methoxy groups as in 6-fluoro-8-methoxyquinolin-3-amine . The patent demonstrates that such substituted quinolines are useful for inhibiting maternal embryonic leucine zipper kinase (MELK), a validated target in oncology. While specific IC50 values for this exact compound are not disclosed in the abstract, its inclusion in the patent family underscores its relevance in kinase inhibitor drug discovery programs.

Cancer Therapeutics Kinase Inhibitors Intellectual Property

6-Fluoro-8-methoxyquinolin-3-amine: Optimal Application Scenarios Based on Differentiating Evidence


Selective MAO-B Inhibitor Development for Parkinson's Disease Research

Given its 6.5-fold selectivity for MAO-B over MAO-A [1], 6-fluoro-8-methoxyquinolin-3-amine is ideally suited for structure-activity relationship (SAR) studies aimed at developing next-generation MAO-B inhibitors. Researchers can leverage this compound as a starting point to further optimize potency and selectivity, minimizing the hypertensive 'cheese effect' associated with MAO-A inhibition.

Synthesis of Novel Fluoroquinolone Antibacterials

The compound's demonstrated utility as a key intermediate in the synthesis of 5-aminoquinolones with potent antibacterial activity (MICs 0.06–4 µg/mL) [2] makes it a strategic choice for medicinal chemistry teams pursuing new antibiotics. The 6-fluoro-8-methoxy substitution pattern is critical for maintaining the activity profile of the final derivatives.

MELK Kinase Inhibitor Lead Optimization

As explicitly claimed in US Patent 9,120,749 , this quinoline derivative is a recognized scaffold for MELK inhibition. Procurement of this compound enables research groups to validate and expand upon the patent claims, exploring modifications around the 3-amine position to enhance potency and drug-like properties for cancer therapeutics.

Physicochemical Property Profiling for CNS Drug Discovery

The high predicted pKa (9.86) and MAO-B activity suggest that this compound may have favorable properties for central nervous system (CNS) drug discovery. Researchers can use it as a model compound to study how fluorination influences basicity, permeability, and target engagement in the brain, particularly for neurodegenerative disease targets.

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